5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a diverse array of functional groups, including cyano, furan, methoxyphenyl, and dihydropyridine. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving precursors like 2-furoic acid.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.
Formation of the Dihydropyridine Ring: This step may involve Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Attachment of the Methoxyphenyl and Carbamoyl Groups: These groups can be introduced through coupling reactions, such as the use of methoxyphenyl isocyanate.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and methoxyphenyl groups.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse functional groups, which may interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in biochemical research.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE include:
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound shares the furan and cyano functional groups but lacks the dihydropyridine and methoxyphenyl groups.
(E)-1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: This compound features a furan ring and substituted phenyl group but differs in its overall structure and functional groups.
The uniqueness of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H26N4O4S |
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Molecular Weight |
514.6 g/mol |
IUPAC Name |
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C28H26N4O4S/c1-17-8-6-9-19(14-17)31-24(33)16-37-28-20(15-29)26(23-12-7-13-36-23)25(18(2)30-28)27(34)32-21-10-4-5-11-22(21)35-3/h4-14,26,30H,16H2,1-3H3,(H,31,33)(H,32,34) |
InChI Key |
HSWLLTMHTBPULU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CO4)C#N |
Origin of Product |
United States |
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